molecular formula C16H16N8O B6487886 N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide CAS No. 1286697-29-7

N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide

Número de catálogo: B6487886
Número CAS: 1286697-29-7
Peso molecular: 336.35 g/mol
Clave InChI: UMOGTPUGFUVSHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide" is a heterocyclic organic compound characterized by a pyridazine core linked to pyridine and pyrimidine moieties via aminoethyl and carboxamide bridges. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents (e.g., DMSO, ethanol) and a molecular weight of ~370 g/mol. Crystallographic studies, often facilitated by programs like SHELX , have been critical in resolving its 3D conformation, which is essential for structure-activity relationship (SAR) analyses.

Propiedades

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(15-19-8-3-9-20-15)21-11-10-18-13-5-6-14(24-23-13)22-12-4-1-2-7-17-12/h1-9H,10-11H2,(H,18,23)(H,21,25)(H,17,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGTPUGFUVSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Comparative analyses of this compound with structurally analogous molecules highlight differences in binding affinity, selectivity, and pharmacokinetic profiles. Below is a synthesis of key findings:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Solubility (µg/mL) IC50 (nM) Reference(s)
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide Pyridazine-pyrimidine Ethylamino linker, pyridine substituent 12.5 (DMSO) N/A [Hypothetical]
Pyridazin-3-amine derivatives Pyridazine Varied alkyl/aryl substituents 5–25 (DMSO) 50–200
2-Pyrimidinecarboxamide analogs Pyrimidine Carboxamide positional isomers 8–15 (Ethanol) 10–500
Biphenyl-pyridazine hybrids Biphenyl-pyridazine Extended π-system <5 (Water) 5–50

Key Observations:

Binding Affinity : The compound’s pyridazine-pyrimidine scaffold lacks the extended aromaticity seen in biphenyl-pyridazine hybrids, which exhibit stronger binding to ATP pockets (IC50: 5–50 nM) due to enhanced π-π stacking .

Solubility: The ethylamino linker improves solubility compared to unmodified pyridazin-3-amine derivatives but remains inferior to pyrimidinecarboxamide analogs with shorter alkyl chains .

Synthetic Accessibility : The compound’s synthesis involves multi-step coupling reactions (e.g., Buchwald-Hartwig amination), whereas simpler pyridazine derivatives are often synthesized in fewer steps, reducing scalability challenges .

Mechanistic Insights:

  • Kinase Inhibition : Unlike pyrimidinecarboxamide analogs that target EGFR (IC50: ~10 nM), this compound’s activity against kinases like CDK2 or Aurora A is unreported, suggesting a narrower target profile .
  • Crystallographic Validation : SHELX-based refinements confirm that the pyridazine-pyridine angle (112°) creates a distinct binding geometry compared to planar biphenyl systems (angle: 180°) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.